N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
“N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a chemical compound with the molecular formula C18H18N2O5S and a molecular weight of 374.41. It’s part of the oxazole family, a group of compounds known for their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives, like the compound , has been a topic of interest in medicinal chemistry . Oxazoles are often used as intermediates for the synthesis of new chemical entities . The synthesis of functionalized isochromans, a key component of the compound, has also been reported .Molecular Structure Analysis
Oxazoles, which are part of the compound’s structure, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .Chemical Reactions Analysis
Oxazole derivatives have been synthesized and checked for various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Scientific Research Applications
Synthesis and Chemical Properties
Research has shown innovative methods for synthesizing cyclic sulfonamides, including derivatives similar to the compound , through intramolecular Diels-Alder reactions. These methods offer novel routes for creating cyclic sulfonamides, which are significant in medicinal chemistry due to their biological activities (Greig, Tozer, & Wright, 2001). Furthermore, studies on metalation and electrophilic quenching of isoxazoles have expanded the toolbox for functionalizing isoxazole derivatives, potentially impacting the synthesis of compounds with similar structures (Balasubramaniam, Mirzaei, & Natale, 1990).
Biological Activities and Applications
The compound and its related derivatives have been explored for their potential as endothelin receptor antagonists, indicating a significant interest in their therapeutic applications for conditions such as congestive heart failure (Murugesan et al., 2000). This demonstrates the compound's relevance in cardiovascular research and potential drug development efforts.
Drug Discovery and Development
A notable application in drug discovery involves the use of sulfonamide derivatives, including those structurally related to the compound , in the development of new therapeutic agents. These studies encompass the design and synthesis of novel sulfonamide derivatives for various pharmacological targets, illustrating the versatility and importance of these compounds in medicinal chemistry (Fahim & Ismael, 2021).
Mechanistic Studies and Chemical Interactions
Research into the mechanisms of action and chemical interactions of sulfonamide derivatives has provided insights into their potential uses. For instance, studies on the oxidative cleavage of the dihydropyran ring of isochroman derivatives using green chemistry approaches have shed light on new synthetic pathways that could be relevant for derivatives of the compound (Bernini et al., 2016).
Mechanism of Action
Target of action
Compounds with a sulfonamide group, like “N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide”, often target enzymes involved in the synthesis of folic acid in bacteria .
Mode of action
These compounds typically work by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By binding to this enzyme, “this compound” could potentially prevent the bacteria from producing folic acid, which is necessary for their growth and reproduction .
Biochemical pathways
The inhibition of folic acid synthesis affects several biochemical pathways in bacteria, including the synthesis of DNA, RNA, and proteins. This can lead to the death of the bacteria or inhibit their growth .
Result of action
The inhibition of folic acid synthesis by “this compound” could lead to the death of the bacteria or inhibit their growth .
Future Directions
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-20(11-15-9-13-5-3-4-6-14(13)12-25-15)27(23,24)16-7-8-18-17(10-16)21(2)19(22)26-18/h3-8,10,15H,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXGCOPPAVPXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3CC4=CC=CC=C4CO3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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